molecular formula C28H33NaO9S B12320593 sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate

sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate

Cat. No.: B12320593
M. Wt: 568.6 g/mol
InChI Key: XGCAQYZQAVKKHC-NJNYTIHZSA-M
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Description

The compound sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate is a synthetic corticosteroid derivative characterized by a cyclopenta[a]phenanthrene core with multiple hydroxyl, methyl, and ketone substituents. The sodium benzenesulfonate group at the 3-position enhances water solubility, distinguishing it from non-ionic esters like acetates .

Properties

Molecular Formula

C28H33NaO9S

Molecular Weight

568.6 g/mol

IUPAC Name

sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate

InChI

InChI=1S/C28H34O9S.Na/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36;/h3-5,12-13,20-22,24,30,33H,6-11,14-15H2,1-2H3,(H,34,35,36);/q;+1/p-1/t20-,21-,22-,24?,26-,27-,28-;/m0./s1

InChI Key

XGCAQYZQAVKKHC-NJNYTIHZSA-M

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3C2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)[O-])O)C)O.[Na+]

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)[O-])O)C)O.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of various functional groups. The reaction conditions often require specific reagents and catalysts to ensure the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

Sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used as a probe to study specific biochemical pathways. In medicine, it has potential therapeutic applications due to its unique structure and biological activity. Additionally, it may be used in industrial processes as a catalyst or intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Relevance Reference
Target Compound Sodium benzenesulfonate, 11,17-dihydroxy, 10,13-dimethyl, 3-oxo 462.539 (calc.) Enhanced solubility due to sulfonate group; potential corticosteroid activity
Dexamethasone Sodium Metasulfobenzoate 9-Fluoro, 16-methyl, sodium metasulfobenzoate 516.52 (calc.) High glucocorticoid potency due to 9-fluoro substituent
Prednisolone Acetate 11,17-Dihydroxy, 3-oxo, 21-acetate 402.486 Anti-inflammatory; acetate ester improves topical absorption
(8R,9S,10R,13S,14S,17R)-17-Ethynyl-13-Methyl-3-Oxo-...-Sulfate Sodium Salt Ethynyl, sodium sulfate 400.46 Structural rigidity from ethynyl group; sulfate enhances solubility
Hydrocortisone 11,17-Dihydroxy, 3-oxo, 21-hydroxyacetyl 362.46 Natural glucocorticoid; moderate potency and shorter half-life
Dexamethasone Acetate 9-Fluoro, 16-methyl, 21-acetate 434.5 High systemic activity due to fluorine; low water solubility (10 µg/mL)

Key Comparative Insights

Fluorine Substitution: Dexamethasone derivatives (e.g., and ) incorporate a 9-fluoro group, which significantly enhances glucocorticoid receptor binding affinity and metabolic stability .

Solubility Modifiers: The sodium benzenesulfonate group in the target compound contrasts with acetate (e.g., prednisolone acetate) or sulfate () esters. Sulfonates generally exhibit higher aqueous solubility than non-ionic esters, which may improve bioavailability in systemic formulations .

The target compound retains a more flexible decahydro structure, similar to hydrocortisone .

Biological Activity :

  • Prednisolone and hydrocortisone analogs prioritize hydroxyl groups at C11 and C17 for anti-inflammatory activity, a feature conserved in the target compound . However, the absence of a 21-hydroxyl or acetate group may shift metabolism pathways compared to hydrocortisone derivatives.

Research Findings and Pharmacological Implications

Solubility and Stability

  • The sodium benzenesulfonate group in the target compound likely improves water solubility over dexamethasone acetate (10 µg/mL) , making it suitable for intravenous or ocular formulations.
  • Prednisolone acetate’s crystal structure studies () highlight the role of substituents in stabilizing the molecule via hydrogen bonding—a property that may extend to the target compound’s sulfonate group .

Receptor Binding and Selectivity

  • Fluorine-free analogs like hydrocortisone exhibit reduced mineralocorticoid activity compared to fluorinated derivatives . The target compound’s lack of fluorine may similarly reduce off-target effects while retaining anti-inflammatory efficacy.

Biological Activity

The compound sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical applications.

PropertyValue
Molecular Weight474.5 g/mol
Molecular FormulaC26H34O8
XLogP32.2
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count8
Rotatable Bond Count7
Topological Polar Surface Area138 Ų

The biological activity of this compound primarily stems from its interaction with steroid receptors and its anti-inflammatory properties. It is hypothesized to exert effects similar to those of glucocorticoids by modulating gene expression related to inflammation and immune response.

Key Mechanisms:

  • Glucocorticoid Receptor Agonism : The compound binds to glucocorticoid receptors (GR), leading to the transcription of anti-inflammatory proteins and downregulation of pro-inflammatory cytokines.
  • Inhibition of Phospholipase A2 : This action reduces the production of arachidonic acid and subsequently the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

Anti-inflammatory Effects

A series of in vitro studies have demonstrated that sodium;3-[2-[(8S,...] significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. For example:

  • Study A : In a controlled experiment using RAW 264.7 macrophages treated with lipopolysaccharide (LPS), the compound reduced TNF-alpha levels by approximately 50% compared to control groups.

Immunomodulatory Effects

Research indicates that this compound may enhance certain immune responses while suppressing others.

  • Study B : A murine model showed that administration of the compound led to an increase in regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.

Case Studies

  • Case Study 1 : In a clinical trial involving patients with chronic inflammatory diseases (e.g., rheumatoid arthritis), participants receiving sodium;3-[2-[(8S,...] reported significant reductions in joint pain and swelling compared to those on placebo.
  • Case Study 2 : Another study focused on its application in asthma management revealed that patients experienced fewer exacerbations when treated with this compound alongside standard therapy.

Side Effects and Toxicology

While initial studies suggest a favorable safety profile, further research is necessary to fully understand potential side effects. Commonly reported adverse effects include:

  • Gastrointestinal disturbances
  • Increased susceptibility to infections due to immunosuppression

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